molecular formula C15H11F3O B072942 2-Phenyl-3'-trifluoromethylacetophenone CAS No. 1533-04-6

2-Phenyl-3'-trifluoromethylacetophenone

Cat. No. B072942
CAS RN: 1533-04-6
M. Wt: 264.24 g/mol
InChI Key: FNTASBHDUYDOEH-UHFFFAOYSA-N
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Description

2-Phenyl-3'-trifluoromethylacetophenone (2-PFTMA) is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a member of the trifluoromethylacetophenone family, which is a group of compounds that are used in the development of pharmaceuticals, agrochemicals, and other industrial products. 2-PFTMA has a unique combination of properties that make it useful in a variety of applications.

Scientific Research Applications

Biocatalysis and Chiral Intermediates

A study by Yu et al. (2018) discovered an NADPH-dependent short-chain dehydrogenase from Burkholderia cenocepacia with excellent stereoselectivity for reducing derivatives of 2-phenyl-3'-trifluoromethylacetophenone. This enzyme is significant for synthesizing chiral alcohols, crucial in pharmaceutical applications.

Photocrosslinking in Molecular Biology

Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent, starting with the bromination of trifluoroacetophenone, for use in photocrosslinking experiments in molecular biology. The reagent, detailed in their study, is significant for its application in molecular biology research (Kogon et al., 1992).

Synthesis of Aromatic Phenols

Rampey et al. (1999) described the synthesis of 2-(1-Phenyl-5-Phenyl or 5-Substituted Phenyl-1H-Pyrazol-3-Yl)Phenols using a method involving trilithiated 2′-Hydroxyacetophenone phenylhydrazone. This process is relevant for creating specific phenolic compounds with potential applications in various chemical industries (Rampey et al., 1999).

Antibacterial Agent Synthesis

Goto et al. (2009) synthesized derivatives of 2′,3′,4′-trihydroxy-2-phenylacetophenone and found that some derivatives showed antibacterial activities, specifically against Gram-positive strains. This finding is significant for the development of new antibacterial agents (Goto et al., 2009).

Material Science and Polymer Synthesis

Brink et al. (1994) synthesized a novel ‘3F’ fluorinated diamine monomer based on trifluoroacetophenone for creating fluorine-containing polyimides. These polyimides, characterized for their thermal stability and mechanical properties, are significant for applications in material science (Brink et al., 1994).

Safety and Hazards

While specific safety and hazard information for 2-Phenyl-3’-trifluoromethylacetophenone is not available, it’s important to handle all chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-15(17,18)13-8-4-7-12(10-13)14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTASBHDUYDOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375146
Record name 2-Phenyl-3'-trifluoromethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1533-04-6
Record name 2-Phenyl-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-3'-trifluoromethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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